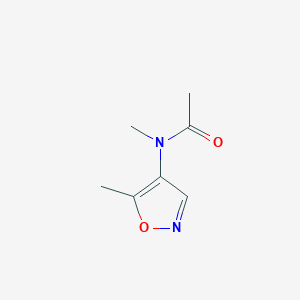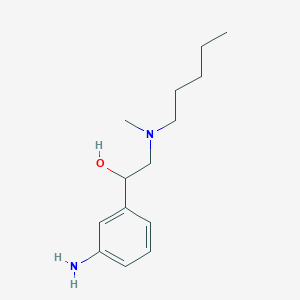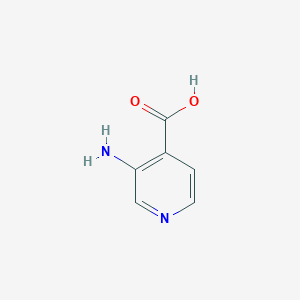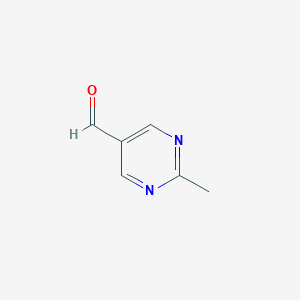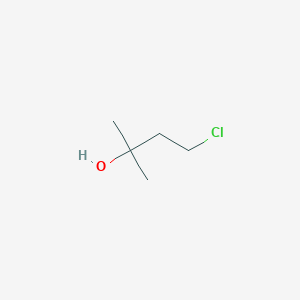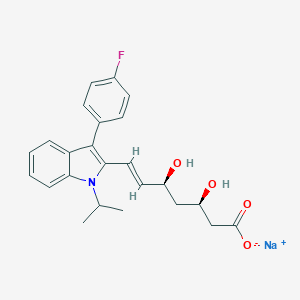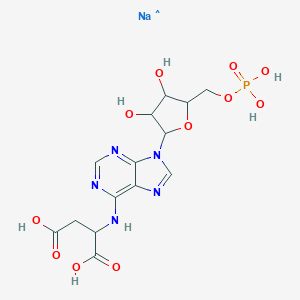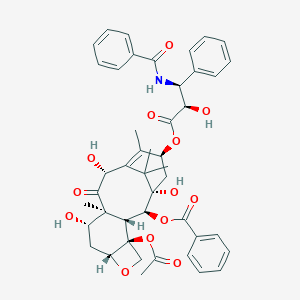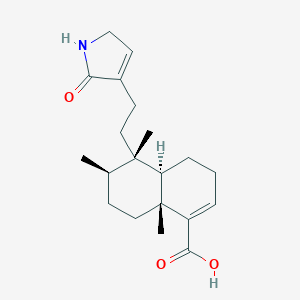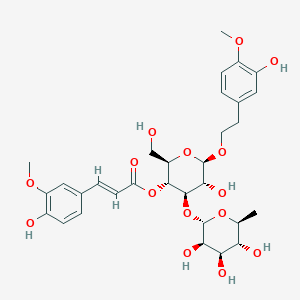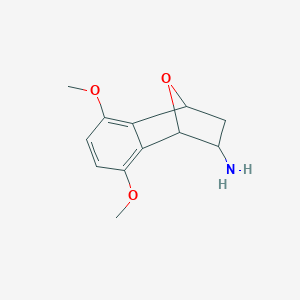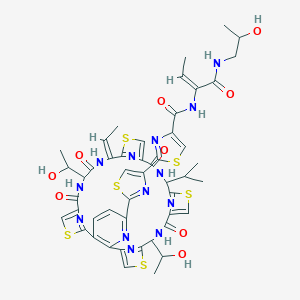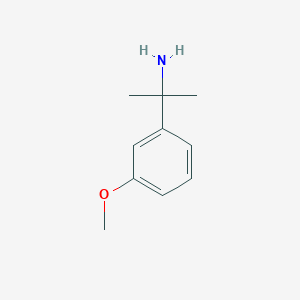![molecular formula C9H12O3S B021657 4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol CAS No. 104693-04-1](/img/structure/B21657.png)
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol, commonly known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions. It was first approved by the United States Food and Drug Administration (FDA) in 1978 for the treatment of rheumatoid arthritis and osteoarthritis. Since then, it has been used for the treatment of various other inflammatory conditions such as gout, ankylosing spondylitis, and menstrual cramps. In recent years, sulindac has gained attention for its potential use in cancer prevention and treatment.
作用機序
Sulindac is a nonselective COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, sulindac reduces inflammation and pain. In addition, sulindac has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB signaling pathway.
生化学的および生理学的効果
Sulindac has been shown to have various biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation and pain. In addition, sulindac has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Sulindac has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
実験室実験の利点と制限
Sulindac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, sulindac has some limitations. It is a nonselective COX inhibitor, which means that it can cause gastrointestinal side effects such as ulcers and bleeding. In addition, sulindac has a short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of sulindac. One area of research is the development of more selective COX inhibitors that have fewer gastrointestinal side effects. Another area of research is the use of sulindac in combination with other drugs for the treatment of cancer. Sulindac has also been shown to have potential in the treatment of Alzheimer's disease and Parkinson's disease, and further research in these areas is needed. Finally, the use of sulindac in the prevention of cancer recurrence is an area of ongoing research.
合成法
Sulindac can be synthesized through a multistep process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, which is then condensed with 2-chloroethyl methanesulfonate to form 2-(methanesulfinyl)ethyl-2-aminobenzaldehyde. This intermediate is then cyclized to form 4-[2-(methanesulfinyl)ethyl]benzene-1,2-diol.
科学的研究の応用
Sulindac has been extensively studied for its potential use in cancer prevention and treatment. It has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and prostate cancer cells. Sulindac exerts its anticancer effects through multiple mechanisms, including inhibition of cyclooxygenase (COX) enzymes, induction of apoptosis, and inhibition of angiogenesis.
特性
CAS番号 |
104693-04-1 |
|---|---|
製品名 |
4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol |
分子式 |
C9H12O3S |
分子量 |
200.26 g/mol |
IUPAC名 |
4-(2-methylsulfinylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13(12)5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
InChIキー |
IMQIFINSHFBPIT-UHFFFAOYSA-N |
SMILES |
CS(=O)CCC1=CC(=C(C=C1)O)O |
正規SMILES |
CS(=O)CCC1=CC(=C(C=C1)O)O |
同義語 |
1,2-Benzenediol, 4-[2-(methylsulfinyl)ethyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



